molecular formula C12H9NO6S B13379543 [{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid

[{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid

Cat. No.: B13379543
M. Wt: 295.27 g/mol
InChI Key: JHCWYAUESJUAQU-UHFFFAOYSA-N
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Description

[{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid is a complex organic compound with the chemical formula C12H9NO6S. This compound is characterized by its unique structure, which includes a nitro group, a dioxo-indene moiety, and a sulfanyl-acetic acid group. It has a molecular weight of 295.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and yield. The use of automated systems helps in controlling reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine

In biological and medical research, this compound is studied for its potential therapeutic properties. The nitro group and sulfanyl-acetic acid moiety are of particular interest for their roles in drug design and development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of [{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with thiol-containing biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H9NO6S

Molecular Weight

295.27 g/mol

IUPAC Name

2-[(E)-methyl-(5-nitro-1,3-dioxoinden-2-ylidene)-λ4-sulfanyl]acetic acid

InChI

InChI=1S/C12H9NO6S/c1-20(5-9(14)15)12-10(16)7-3-2-6(13(18)19)4-8(7)11(12)17/h2-4H,5H2,1H3,(H,14,15)

InChI Key

JHCWYAUESJUAQU-UHFFFAOYSA-N

Isomeric SMILES

C/S(=C\1/C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])/CC(=O)O

Canonical SMILES

CS(=C1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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